![molecular formula C15H15ClO4S B11053034 Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate](/img/no-structure.png)
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a chloro group, and a naphthylsulfonyl group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate typically involves the esterification of 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 2-methyl-3-(2-naphthylsulfonyl)propanoic acid derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and corresponding reduced esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the naphthylsulfonyl group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways and exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloropropionate: Similar in structure but lacks the naphthylsulfonyl group.
Methyl 2-chloro-3-hydroxypropionate: Contains a hydroxyl group instead of the naphthylsulfonyl group.
Methyl 2-chloro-2-methylpropanoate: Similar backbone but lacks the naphthylsulfonyl group.
Uniqueness
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate is unique due to the presence of the naphthylsulfonyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H15ClO4S |
---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
methyl 2-chloro-2-methyl-3-naphthalen-2-ylsulfonylpropanoate |
InChI |
InChI=1S/C15H15ClO4S/c1-15(16,14(17)20-2)10-21(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
WUOYASWBNJVQTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.